molecular formula C7H7IN2O2 B8351941 2-Iodo-5-methyl-4-nitroaniline

2-Iodo-5-methyl-4-nitroaniline

Cat. No.: B8351941
M. Wt: 278.05 g/mol
InChI Key: YAFFDIPKUDJECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-methyl-4-nitroaniline is a halogenated nitroaniline derivative characterized by the presence of an iodine atom at position 2, a methyl group at position 5, and a nitro group at position 4 on the aniline ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its unique substitution pattern enhances electrophilic reactivity, making it valuable for cross-coupling reactions and as a precursor to complex aromatic systems.

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

2-iodo-5-methyl-4-nitroaniline

InChI

InChI=1S/C7H7IN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3

InChI Key

YAFFDIPKUDJECX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])I)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural analogs of 2-Iodo-5-methyl-4-nitroaniline, focusing on substituent positions, molecular formulas, and physical properties:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
2-Iodo-5-methyl-4-nitroaniline Not provided C₇H₇IN₂O₂ ~278.05 (estimated) Iodo (2), Methyl (5), Nitro (4) Likely solid; reactivity influenced by iodine and nitro groups
5-Iodo-4-methyl-2-nitroaniline 97113-38-7 C₇H₇IN₂O₂ 278.05 Iodo (5), Methyl (4), Nitro (2) Melting point: Not reported; used in life science research
2-Iodo-4-nitroaniline 6293-83-0 C₆H₅IN₂O₂ 264.02 Iodo (2), Nitro (4) Solid; used in explosives analysis
2,6-Diiodo-4-nitroaniline 5398-27-6 C₆H₄I₂N₂O₂ 395.92 Iodo (2,6), Nitro (4) Yellow-green crystalline powder; irritant
4-Chloro-2-iodo-5-methylaniline 1373233-50-1 C₇H₇ClIN 257.50 Chloro (4), Iodo (2), Methyl (5) Intermediate in pharmaceuticals
Key Observations:
  • Substituent Effects : The position of iodine, nitro, and methyl groups significantly alters reactivity and applications. For example, 2-Iodo-4-nitroaniline lacks a methyl group, reducing steric hindrance compared to the target compound .
  • Molecular Weight : Halogen substitution increases molecular weight, as seen in 2,6-Diiodo-4-nitroaniline (395.92 g/mol) .
  • Functional Diversity : Chloro-iodo analogs (e.g., 4-Chloro-2-iodo-5-methylaniline) highlight the role of halogen diversity in tuning electronic properties for drug synthesis .

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